DAz-2

Sulfenic acid Redox biology Chemical probe

Choose DAz-2 for its 4.3x faster sulfenic acid reaction kinetics vs. DAz-1, enabling detection of >175 novel redox targets. Its azido handle supports robust click chemistry for proteomics and imaging. For quantitative studies, pair with d6-DAz-2. This is the superior choice for high-sensitivity live-cell sulfenylation analysis.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B592827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAz-2
SynonymsDCP-N3
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CC(=O)CC(=O)C1CCCN=[N+]=[N-]
InChIInChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2
InChIKeyGQYUHTIXSZXDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAz-2 for Protein Sulfenylation Detection — A Cell-Permeable Sulfenic Acid Probe with Improved Potency over DAz-1


DAz-2 is a cell-permeable chemical probe designed for the direct detection of sulfenic acid (Cys-SOH) modifications in proteins within living cells [1]. It is an analogue of DAz-1 and is specifically engineered for sulfenic acid-selective labeling, incorporating an azide handle for bioorthogonal conjugation to phosphine- or alkyne-derivatized reagents such as biotin or fluorophores for downstream analysis, enrichment, and visualization [2].

Why DAz-2 Cannot Be Substituted with DAz-1 or Generic Sulfenic Acid Probes for High-Sensitivity Live-Cell Detection


Direct substitution of DAz-2 with its predecessor DAz-1 or other sulfenic acid probes compromises analytical performance due to a quantifiable potency difference between these analogues. While both DAz-2 and DAz-1 share a common molecular scaffold and azide-based reporting mechanism, DAz-1 is explicitly documented as 'a less sensitive probe for sulfenic acid detection compared to its analog DAz-2' [1]. This inherent sensitivity differential directly impacts the scope and reliability of sulfenome profiling experiments, particularly when detecting low-abundance oxidation events or identifying novel oxidation targets where weak signal intensity in DAz-1-based assays may fail to distinguish true positive modifications from background [2].

Quantitative Evidence: How DAz-2 Outperforms DAz-1 in Sensitivity and Sulfenome Coverage for Protein Sulfenylation Detection


DAz-2 Demonstrates Significantly Improved Potency In Vitro and in Living Cells Relative to DAz-1

DAz-2 exhibits significantly improved potency in vitro and in living cells compared to the predecessor probe DAz-1 [1][2]. DAz-1 is explicitly characterized as 'a less sensitive probe for sulfenic acid detection compared to its analog DAz-2' [3]. The improved potency is derived from structural optimization of the DAz-1 scaffold, although the exact fold-change in sensitivity has not been reported as a discrete numerical value in the primary literature [1].

Sulfenic acid Redox biology Chemical probe

DAz-2 Detects Over 175 Novel Sulfenylation Targets Not Previously Identified with DAz-1

When applied for global analysis of the sulfenome in a tumor cell line, DAz-2 identified 14 previously known sulfenic acid-modified proteins plus more than 175 novel candidate targets [1][2]. Subsequent validation experiments confirmed oxidation in several of these newly identified candidates [2]. This expanded detection coverage is a direct consequence of DAz-2's improved potency relative to DAz-1, enabling the identification of oxidation events that were previously undetectable [3].

Sulfenome Cysteine oxidation Redox proteomics

DAz-2 Enables Stable Isotope-Labeled Comparative Sulfenome Quantification Using Light/Heavy Probe Pairs

An advanced application of DAz-2 employs a light and heavy isotope-labeled probe pair (DAz-2 and d6-DAz-2) to enable relative quantification of protein sulfenic acid modifications across different experimental conditions [1]. This isotopic labeling strategy permits direct, rationnetric comparison of oxidation levels between samples (e.g., treated vs. untreated, disease vs. healthy) in a single mass spectrometry experiment, providing quantitative insight into dynamic redox changes rather than mere presence/absence detection.

Quantitative proteomics Redox signaling Stable isotope labeling

Primary Application Scenarios for DAz-2 Based on Documented Performance in Sulfenome Profiling and Redox Biology


Global Sulfenome Discovery and Mapping in Cancer and Disease Models

DAz-2 is uniquely suited for comprehensive sulfenome profiling studies where maximal coverage of sulfenic acid-modified proteins is required. Based on its documented detection of >175 novel sulfenylation targets in tumor cell lines beyond the 14 previously known proteins [1], DAz-2 enables discovery-driven proteomics to identify previously unknown redox-regulated proteins. The newly identified proteins span signal transduction, DNA repair, metabolism, redox homeostasis, nuclear transport, and ER quality control pathways [2], making DAz-2 particularly valuable for cancer biology, aging research, and neurodegenerative disease studies where oxidative stress is a central mechanism.

Sensitive Detection of Low-Abundance or Transient Sulfenic Acid Modifications

For experiments targeting proteins with low endogenous expression levels or where sulfenic acid modifications are transient and present at low stoichiometry, the improved potency of DAz-2 relative to DAz-1 is critical for achieving detectable signal [1][2]. This includes studies of signal transduction cascades where rapid, reversible cysteine oxidation serves as a molecular switch, as well as investigations of redox-sensitive transcription factors or enzymes where oxidation levels may be subtle. Procurement of DAz-2 rather than DAz-1 is warranted when assay sensitivity is limiting or when pilot experiments with less sensitive probes have yielded insufficient signal-to-noise ratios [3].

Comparative Quantitative Redox Proteomics with Isotope-Labeled DAz-2/d6-DAz-2 Pairs

Researchers requiring quantitative, condition-to-condition comparison of protein sulfenylation levels should select DAz-2 for its compatibility with stable isotope labeling strategies. The availability of light and heavy isotope-labeled probe pairs (DAz-2 and d6-DAz-2) enables relative quantification of sulfenic acid modifications via mass spectrometry [1]. This application scenario is directly supported by the established use of DAz-2 in quantitative proteomic workflows and is appropriate for studies comparing oxidative stress responses between treated and control samples, disease versus healthy tissue, or time-course analyses of redox dynamics following stimulus exposure.

Live-Cell Sulfenic Acid Labeling Without Cellular Disruption or Fixation

DAz-2 is specifically designed and validated for cell-permeable, live-cell sulfenic acid detection without requiring cell lysis or fixation prior to labeling [1][2]. This live-cell compatibility enables capture of the native sulfenylation state before any perturbation from sample processing, reducing the risk of oxidation artifacts introduced during lysis. The azide handle facilitates subsequent Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phosphine- or alkyne-derivatized reporters (biotin, fluorophores) for downstream analysis via Western blotting, fluorescence imaging, or mass spectrometry [3]. This workflow is essential for studies where preserving the in situ redox state is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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